

Application Note: GSK8814 NanoBRET Assay for Cellular Target Engagement

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the cellular target engagement of **GSK8814** with the ATAD2 bromodomain using the NanoBRET™ Target Engagement Intracellular Assay.

Introduction

GSK8814 is a potent and selective chemical probe for the ATAD2 (ATPase Family, AAA Domain Containing 2) bromodomain, a protein associated with cancer.[1][2][3] Overexpression of ATAD2 has been correlated with poor outcomes in several cancers, making it an attractive therapeutic target.[4] The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target within intact cells.[5][6][7] This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein and a cell-permeable fluorescent tracer.[7] The binding of a test compound, such as GSK8814, to the target protein competitively displaces the tracer, leading to a decrease in the BRET signal, which can be used to determine the compound's intracellular affinity.[5][6]

Quantitative Data Summary

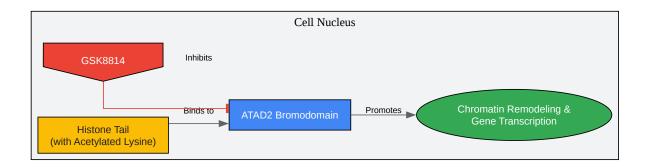
The following table summarizes the reported binding and activity values for **GSK8814**.



Parameter	Value	Assay Type	Target	Reference
IC50	0.059 μΜ	Biochemical Assay	ATAD2 Bromodomain	[1]
pKd	8.1	Isothermal Titration Calorimetry (ITC)	ATAD2 Bromodomain	[2]
pKi	8.9	BROMOscan	ATAD2 Bromodomain	[1][2]
pIC50	7.3	Peptide Displacement Assay	ATAD2 Bromodomain	[2]
Cellular EC50	2 μΜ	NanoBRET Assay	NanoLuc-ATAD2 Bromodomain	[2]

Signaling Pathway

ATAD2 is a chromatin-remodeling factor that plays a role in gene transcription.[2] Its bromodomain specifically recognizes and binds to acetylated lysine residues on histone tails, a key event in chromatin decompaction and gene activation. By inhibiting the ATAD2 bromodomain, **GSK8814** prevents this interaction, leading to the modulation of gene expression, which can impact cancer cell growth and proliferation.[1][4]





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Caption: ATAD2 bromodomain binding to acetylated histones and its inhibition by GSK8814.

Experimental Protocol: GSK8814 NanoBRET Target Engagement Assay

This protocol is adapted from general NanoBRET™ Target Engagement Assay protocols provided by Promega.[5]

- 1. Materials
- Cells: HEK293 cells (or other suitable cell line)
- Plasmids:
 - ATAD2-NanoLuc® fusion vector (N- or C-terminal fusion)
 - Transfection Carrier DNA
- Reagents:
 - GSK8814
 - NanoBRET™ Tracer specific for ATAD2 (if available) or a suitable bromodomain tracer
 - FuGENE® HD Transfection Reagent
 - Opti-MEM™ I Reduced Serum Medium
 - DMEM with 10% FBS
 - Trypsin-EDTA
 - DMSO
 - NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor



• Equipment:

- White, non-binding surface 96-well or 384-well assay plates
- Plate reader capable of measuring luminescence at 450 nm and 610 nm (or appropriate filters for the specific tracer)
- Standard cell culture equipment

2. Methods

2.1. Cell Culture and Transfection

- Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
- For transfection, prepare a DNA-FuGENE HD mixture in Opti-MEM™. A recommended ratio is 1 μg of total DNA to 3 μL of FuGENE HD. The total DNA should be a mix of the ATAD2-NanoLuc® vector and carrier DNA at a 1:9 ratio (e.g., 0.1 μg of ATAD2-NanoLuc® vector and 0.9 μg of carrier DNA).[6]
- Incubate the mixture for 20 minutes at room temperature.[6]
- Add the transfection complex to HEK293 cells and incubate for 18-24 hours to allow for protein expression.

2.2. Assay Preparation

- Harvest the transfected cells using trypsin, neutralize, and centrifuge at 200 x g for 5 minutes.[6]
- Resuspend the cell pellet in Opti-MEM™ to a concentration of 2 x 10⁵ cells/mL.[6]
- Prepare serial dilutions of GSK8814 in DMSO. Then, create a 10X final concentration of each dilution in Opti-MEM™.
- Prepare a 20X stock of the NanoBRET™ tracer in Opti-MEM™. The optimal tracer
 concentration should be determined experimentally but is typically at a concentration that



gives 50-80% of the maximal BRET signal.

2.3. Assay Procedure

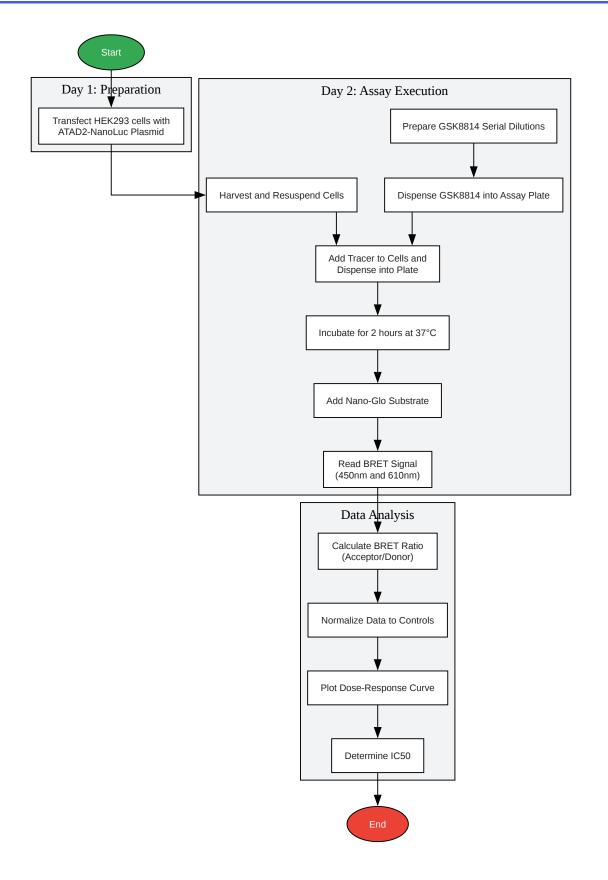
- Dispense the 10X GSK8814 dilutions into the wells of a white assay plate (e.g., 10 μL for a 100 μL final volume in a 96-well plate). Include DMSO-only wells as a no-compound control.
- Add the 20X NanoBRET™ tracer to the cell suspension to create a 2X cell/tracer mix.
- Add the 2X cell/tracer mix to the wells containing the **GSK8814** dilutions (e.g., 50 μL).
- Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[6]
- Prepare the NanoBRET[™] Nano-Glo® Substrate solution by mixing it with the Extracellular NanoLuc® Inhibitor in Opti-MEM[™] according to the manufacturer's instructions.
- Add the substrate solution to each well (e.g., 20 μL for a final volume of 120 μL).
- Read the plate within 20 minutes on a plate reader, measuring both donor (NanoLuc®, ~450 nm) and acceptor (Tracer, ~610 nm) emission.[6]

2.4. Data Analysis

- Calculate the BRET ratio for each well by dividing the acceptor emission by the donor emission.
- Normalize the BRET ratios to the no-compound (DMSO) control.
- Plot the normalized BRET ratio against the logarithm of the **GSK8814** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which
 represents the concentration of GSK8814 required to displace 50% of the tracer from the
 ATAD2-NanoLuc® protein.

Experimental Workflow





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